RS 8359

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

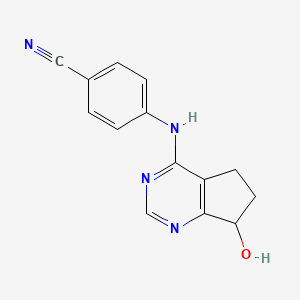

4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTSVZRWKHWINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909466 | |

| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105365-76-2, 119670-32-5 | |

| Record name | 4-[(6,7-Dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105365-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RS-8359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 8359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-8359 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9T1HIX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of RS 8359: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 8359 is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters. The pharmacological activity and metabolic fate of this compound are intricately linked to its stereochemistry. As a racemic mixture, its enantiomers exhibit distinct pharmacokinetic and metabolic profiles. The (S)-enantiomer undergoes rapid metabolism through two primary pathways: 2-oxidation by aldehyde oxidase and a chiral inversion to the more stable (R)-enantiomer. This inversion is a two-step process involving oxidation to a 7-keto intermediate followed by a stereoselective reduction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). This guide provides a detailed examination of these mechanisms, presenting available quantitative data, experimental protocols, and visual representations of the key pathways.

Primary Pharmacological Action: MAO-A Inhibition

This compound exerts its primary therapeutic effect through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.

Quantitative Data: MAO-A Inhibition

The inhibitory potency of this compound against MAO-A has been determined using in vitro assays.

| Compound | Enzyme | Substrate | IC50 (µM) | Source |

| This compound | Mouse Brain Mitochondrial MAO-A | 5-Hydroxytryptamine | 0.52 | [cite: ] |

Experimental Protocol: MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

Principle: The activity of MAO-A is measured by monitoring the deamination of a substrate, such as 5-hydroxytryptamine (serotonin) or kynuramine. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity at various concentrations of the inhibitor.

Materials:

-

Enzyme Source: Mouse brain mitochondrial fraction or recombinant human MAO-A.

-

Substrate: 5-Hydroxytryptamine (5-HT) or kynuramine.

-

Inhibitor: this compound.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Detection Method: For 5-HT, radiolabeled substrate and liquid scintillation counting are often used. For kynuramine, the formation of 4-hydroxyquinoline can be monitored spectrophotometrically at 316 nm.

Procedure (using Kynuramine):

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme source to each well.

-

Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate to each well.

-

Monitor the increase in absorbance at 316 nm over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: MAO-A Inhibition

Caption: Inhibition of MAO-A by this compound prevents the degradation of monoamine neurotransmitters.

Stereoselective Metabolism of this compound

The in vivo activity and duration of action of this compound are significantly influenced by its stereoselective metabolism. The (S)-enantiomer is rapidly cleared from circulation, while the (R)-enantiomer is more persistent.

2-Oxidation by Aldehyde Oxidase

A primary metabolic pathway for the (S)-enantiomer of this compound is the oxidation of the pyrimidine ring at the 2-position, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase. This metabolic route is highly stereoselective for the (S)-enantiomer and shows considerable species-dependent variability.

The kinetic parameters for the 2-oxidation of (S)-RS 8359 have been determined in various rat strains.

| Rat Strain | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km (mL/min/mg protein) | Source |

| Wistar-Imamichi | 80.4 ± 1.95 | 159.1 ± 13.6 | 1.98 ± 0.17 | [1] |

| Crj:Wistar | 83.3 ± 3.00 | 123.7 ± 25.3 | 1.46 ± 0.26 | [1] |

| Jcl:Wistar | 81.3 ± 5.15 | 81.0 ± 6.42 | 1.00 ± 0.06 | [1] |

Objective: To determine the kinetic parameters (Km and Vmax) of aldehyde oxidase for the 2-oxidation of (S)-RS 8359.

Principle: The rate of formation of the 2-keto metabolite of (S)-RS 8359 is measured in the presence of a liver cytosolic fraction, which is a rich source of aldehyde oxidase. The reaction is monitored over time, and the kinetic parameters are derived from the initial reaction rates at varying substrate concentrations.

Materials:

-

Enzyme Source: Liver cytosolic fraction from the species of interest.

-

Substrate: (S)-enantiomer of this compound.

-

Cofactors: None required for aldehyde oxidase.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Analytical Method: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

Procedure:

-

Prepare liver cytosol by homogenizing liver tissue in buffer and centrifuging to pellet cellular debris and microsomes. The supernatant is the cytosolic fraction.

-

Prepare a range of concentrations of (S)-RS 8359 in the assay buffer.

-

In separate tubes, incubate the liver cytosol with each concentration of (S)-RS 8359 at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a stopping solution (e.g., acetonitrile).

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by HPLC to separate and quantify the remaining (S)-RS 8359 and the formed 2-keto metabolite.

-

Calculate the initial velocity of metabolite formation for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Chiral Inversion of (S)-RS 8359 to (R)-RS 8359

The (S)-enantiomer of this compound can undergo chiral inversion to the more stable (R)-enantiomer. This process involves a two-step enzymatic reaction:

-

Oxidation: The 7-hydroxy group of (S)-RS 8359 is oxidized to a 7-keto intermediate. This reaction is catalyzed by cytosolic and microsomal enzymes.

-

Reduction: The 7-keto intermediate is then stereoselectively reduced to the (R)-enantiomer of this compound. This reduction is primarily catalyzed by the cytosolic enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

Objective: To determine the kinetic parameters of 3α-HSD for the reduction of the 7-keto intermediate of this compound.

Principle: The activity of 3α-HSD is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. The rate of NADPH consumption is directly proportional to the rate of the reduction of the keto substrate.

Materials:

-

Enzyme Source: Purified 3α-HSD or liver cytosolic fraction.

-

Substrate: Synthesized 7-keto intermediate of this compound.

-

Cofactor: NADPH.

-

Assay Buffer: Phosphate buffer (pH 7.0).

-

Detection Method: Spectrophotometer to measure the decrease in absorbance at 340 nm due to NADPH oxidation.

Procedure:

-

Prepare a range of concentrations of the 7-keto-RS-8359 substrate.

-

In a cuvette, combine the assay buffer, a fixed concentration of NADPH, and the enzyme source.

-

Initiate the reaction by adding the 7-keto-RS-8359 substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Repeat for all substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Metabolic Pathways of this compound

References

Chemical Structure and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Structure and Properties of RS 8359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for the selective and reversible monoamine oxidase-A (MAO-A) inhibitor, this compound.

This compound, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile, is a chiral molecule that can exist as a racemic mixture or as individual enantiomers. The (R)-enantiomer is the more pharmacologically active form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | [1] |

| Molecular Formula | C₁₄H₁₂N₄O | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Canonical SMILES | N#Cc1ccc(Nc2ncnc3c2CC--INVALID-LINK--C3)cc1 | [2] |

| InChI Key | YKTSVZRWKHWINV-UHFFFAOYSA-N | [1] |

| CAS Number | 105365-76-2 | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 50 mg/mL (198.20 mM) | |

| Stereochemistry | Can exist as (R) and (S) enantiomers or as a racemate. |

Pharmacology

This compound is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibitory action on MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for its antidepressant activity.

Table 2: Pharmacological Properties of this compound

| Parameter | Value/Description | Reference |

| Mechanism of Action | Selective and reversible inhibitor of monoamine oxidase-A (MAO-A). | |

| Selectivity | High selectivity for MAO-A over MAO-B. | |

| Therapeutic Potential | Antidepressant. | |

| Pharmacokinetics | Rapidly absorbed and metabolized. The (R)-enantiomer has a longer half-life than the (S)-enantiomer. Significant species differences in metabolism and chiral inversion have been observed. | |

| Metabolism | Major metabolic pathways include 2-oxidation by aldehyde oxidase and chiral inversion of the cyclopentanol group. The (S)-enantiomer is more rapidly metabolized. |

Signaling Pathway of MAO-A Inhibition

The primary mechanism of action of this compound involves the inhibition of MAO-A, which is located on the outer mitochondrial membrane. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

MAO-A Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of this compound on MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A-catalyzed amine oxidation.

Materials:

-

MAO-A enzyme (human recombinant or from tissue homogenates)

-

This compound (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

Amine substrate (e.g., kynuramine or tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In the wells of a 96-well plate, add assay buffer, HRP, and Amplex® Red reagent.

-

Add serial dilutions of this compound or clorgyline to the respective wells. Include a control well with no inhibitor.

-

Add the MAO-A enzyme to all wells and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the amine substrate.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for this compound.

Chiral HPLC Separation of this compound Enantiomers

This method is adapted from general procedures for the chiral separation of pharmacologically active compounds.

Materials:

-

This compound racemate

-

Chiral HPLC column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)

-

HPLC system with UV detector

-

Mobile phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.

-

Sample solvent: Mobile phase or a compatible solvent.

Procedure:

-

Dissolve the racemic this compound in the sample solvent to a known concentration.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound has significant absorbance.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Quantify the individual enantiomers by integrating the peak areas.

In Vivo Assessment of Antidepressant Activity (Forced Swim Test in Rats)

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline or a suitable suspension vehicle)

-

Cylindrical swim tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment

Procedure:

-

Pre-test session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Treatment: On Day 2, administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).

-

Test session (Day 2): Place the rats back into the swim tank for a 5-minute session. Record the session for later analysis.

-

Behavioral scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

Data analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.

Metabolism of this compound

The metabolism of this compound is stereoselective and varies across species. The primary metabolic transformations involve oxidation and chiral inversion.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its clinical efficacy and safety profile is warranted.

References

RS 8359: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 8359, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This document consolidates key data on its chemical properties, pharmacological profile, and mechanism of action, intended for professionals in research and drug development.

Core Compound Information

This compound is a potent and highly selective reversible inhibitor of monoamine oxidase A (RIMA), which has been investigated for its antidepressant properties.[1] Unlike traditional irreversible MAOIs, this compound's reversible nature significantly reduces the risk of the "cheese effect," a hypertensive crisis induced by the consumption of tyramine-rich foods.[1][2]

| Property | Value | Source |

| CAS Number | 105365-76-2 | [1][3] |

| Molecular Weight | 252.27 g/mol | |

| Molecular Formula | C14H12N4O | |

| Synonyms | 4-((6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)benzonitrile |

A hydrochloride salt of this compound also exists with the following properties:

| Property | Value | Source |

| CAS Number | 214148-18-2 | |

| Molecular Weight | 288.73 g/mol | |

| Molecular Formula | C14H13ClN4O |

Pharmacological Profile

This compound is characterized by its high selectivity for MAO-A over MAO-B, with a selectivity ratio of approximately 2200. This specificity contributes to its favorable safety profile. The compound has demonstrated antidepressant effects in preclinical models and influences serotonin levels for a sustained period of about 9 hours. Furthermore, this compound exhibits minimal affinity for common central nervous system receptors and has low anticholinergic effects.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have revealed that this compound is rapidly absorbed, metabolized, and distributed following oral administration. The drug's clearance is primarily renal, with the majority excreted as metabolites within 24 hours. The pharmacokinetic profile of this compound is best described by a two-compartment model.

The pharmacokinetics of this compound are stereoselective, with the (R)-enantiomer exhibiting significantly higher plasma concentrations than the (S)-enantiomer across various species. This is attributed to the rapid metabolism of the (S)-enantiomer.

| Species | AUC(R) to AUC(S) Ratio | (S) to (R) Chiral Inversion Rate (%) |

| Rats | 2.6 | 45.8 |

| Mice | 3.8 | 3.8 |

| Dogs | 31 | 0.8 |

| Monkeys | 238 | 4.2 |

| Humans | (S)-enantiomer almost negligible | Not specified |

Data compiled from multiple sources.

The primary metabolic pathways for this compound involve the formation of a 2-keto metabolite and a cis-diol form. The stereospecific oxidation of the (S)-enantiomer to its 2-keto form is catalyzed by aldehyde oxidase. Chiral inversion from the (S)- to the (R)-enantiomer has also been observed, with notable species differences.

Mechanism of Action and Signaling Pathway

As a selective and reversible inhibitor of MAO-A, this compound's primary mechanism of action is the prevention of the breakdown of monoamine neurotransmitters. MAO-A is a key enzyme in the catabolism of serotonin, norepinephrine, and, to a lesser extent, dopamine in the brain. By inhibiting MAO-A, this compound increases the cytosolic concentrations of these neurotransmitters in presynaptic neurons. This leads to greater vesicular storage and subsequent release into the synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the basis for its antidepressant effects.

Experimental Methodologies

The following experimental approaches have been utilized in the characterization of this compound:

-

Enzyme Inhibition Assays: The inhibitory activity and selectivity of this compound against MAO-A and MAO-B are determined using in vitro enzyme assays. These assays typically involve incubating the compound with purified or recombinant MAO enzymes and measuring the rate of substrate metabolism.

-

Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, studies are conducted in various animal models (rats, mice, dogs, monkeys) and humans. Plasma concentrations of the parent compound and its metabolites are quantified over time following oral or intravenous administration.

-

Chiral High-Performance Liquid Chromatography (HPLC): Due to the stereoselective pharmacokinetics of this compound, chiral HPLC methods are essential for separating and quantifying the (R)- and (S)-enantiomers in biological samples.

-

In Vitro Metabolism Studies: The metabolic pathways of this compound are investigated using in vitro systems such as liver subcellular fractions (microsomes and cytosol). These experiments help identify the enzymes responsible for its metabolism, such as aldehyde oxidase.

-

Behavioral Models of Depression: The antidepressant potential of this compound is evaluated in various animal models of depression. These models assess behavioral changes that are sensitive to antidepressant drug treatment.

-

Cardiovascular Safety Studies: To evaluate the risk of the "cheese effect," tyramine challenge tests are performed in human subjects. These studies measure the pressor response to tyramine administration in the presence and absence of this compound.

The workflow for a typical preclinical evaluation of a compound like this compound is outlined below.

References

- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of RS-8359 on cardiovascular function in healthy subjects and depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of RS 8359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 8359, identified as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its enzymatic inhibition, metabolic profile, and receptor binding affinity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Enzymatic Inhibition

This compound is a highly selective inhibitor of MAO-A, the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.

Quantitative Data for MAO Inhibition

The inhibitory activity of this compound against MAO-A and its selectivity over MAO-B have been determined using in vitro assays.

| Enzyme | Parameter | Value | Substrate | Source |

| MAO-A | IC50 | 0.52 µM | 5-Hydroxytryptamine (5-HT) | Mouse brain mitochondrial preparation |

| MAO-B | % Inhibition | 20% at 100 µM | β-Phenylethylamine (PEA) | Mouse brain mitochondrial preparation |

| Selectivity | Ratio (MAO-A:MAO-B) | ~2200 | - | -[1] |

IC50: Half maximal inhibitory concentration

Experimental Protocol: In Vitro MAO Inhibition Assay (Radiochemical Method)

This protocol outlines a general method for determining the inhibitory activity of this compound on MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Radiolabeled substrates: [14C]5-Hydroxytryptamine (for MAO-A), [14C]β-Phenylethylamine (for MAO-B)

-

This compound (test compound)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

Phosphate buffer (100 mM, pH 7.4)

-

Organic scintillant

-

Acidic stop solution (e.g., 2N HCl)

-

Organic extraction solvent (e.g., toluene/ethyl acetate)

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to a working concentration.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in phosphate buffer.

-

Reaction Incubation:

-

In microcentrifuge tubes, add the phosphate buffer, the enzyme preparation, and the test compound (this compound) or positive control at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an acidic stop solution.

-

Add an organic extraction solvent to separate the deaminated metabolite from the unreacted substrate.

-

Vortex the tubes and centrifuge to separate the aqueous and organic layers.

-

-

Quantification:

-

Transfer an aliquot of the organic layer containing the radiolabeled metabolite to a scintillation vial.

-

Add organic scintillant and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow: MAO Inhibition Assay

Metabolic Profile

The in vitro metabolism of this compound is characterized by significant stereoselectivity, with the (S)-enantiomer being more rapidly metabolized than the (R)-enantiomer. This is primarily attributed to the action of aldehyde oxidase.

Chiral Inversion

A key metabolic feature of this compound is the chiral inversion of the less active (S)-enantiomer to the more potent (R)-enantiomer. This process involves a two-step oxidation-reduction reaction at the 7-hydroxy position.

Role of Aldehyde Oxidase

Aldehyde oxidase, a cytosolic enzyme, is the major enzyme responsible for the metabolism of the (S)-enantiomer of this compound through oxidation at the pyrimidine ring, leading to the formation of a 2-keto metabolite. This metabolic pathway shows significant species differences.

Metabolic Pathway of this compound

Experimental Protocol: Aldehyde Oxidase Stability Assay

This protocol provides a general method to assess the metabolic stability of this compound in the presence of aldehyde oxidase.

Objective: To determine the rate of metabolism of the enantiomers of this compound by aldehyde oxidase.

Materials:

-

Liver cytosol fractions (e.g., human, rat)

-

(S)-RS 8359 and (R)-RS 8359

-

Phosphate buffer (pH 7.4)

-

Menadione (aldehyde oxidase inhibitor, for control experiments)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare working solutions of the this compound enantiomers in a suitable solvent.

-

Thaw the liver cytosol on ice.

-

-

Incubation:

-

In microcentrifuge tubes, pre-warm the liver cytosol suspension in phosphate buffer at 37°C.

-

Initiate the reaction by adding the (S)- or (R)-RS 8359.

-

For inhibitor control, pre-incubate the cytosol with menadione before adding the substrate.

-

Incubate the reaction mixture at 37°C.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound enantiomers).

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

Determine the half-life (t1/2) and intrinsic clearance (CLint) of each enantiomer.

-

Receptor Binding Profile

This compound has been shown to have little affinity for common central nervous system receptors, suggesting a low potential for off-target effects.

Quantitative Data

While specific Ki values for a broad range of receptors are not extensively published, reports indicate a low affinity for common CNS receptors and a lack of significant anticholinergic effects.[1]

| Receptor Class | Affinity | Method |

| Common CNS Receptors | Low | Radioligand Binding Assays (general screen) |

| Muscarinic Receptors | Low (little anticholinergic effect) | Functional Assays |

Further detailed receptor screening would be necessary to fully elucidate the binding profile of this compound.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and highly selective reversible inhibitor of MAO-A. Its metabolic profile is distinguished by stereoselective metabolism, primarily driven by aldehyde oxidase, and a notable chiral inversion from the less active (S)-enantiomer to the more potent (R)-enantiomer. Furthermore, its low affinity for other CNS receptors suggests a favorable selectivity profile. These findings underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further preclinical and clinical development.

References

Pharmacological Profile of RS-8359: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-8359 is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the degradation of key neurotransmitters. This document provides a comprehensive overview of the pharmacological properties of RS-8359, including its mechanism of action, in vitro and in vivo activities, pharmacokinetic profile, and metabolic pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, offering a clear and concise reference for research and development purposes.

Introduction

RS-8359, with the chemical name (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a novel pyrimidine derivative that has demonstrated significant potential as an antidepressant agent. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolic pathway of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, RS-8359 increases the synaptic availability of these neurotransmitters, which is a well-established strategy for the treatment of depressive disorders. This guide synthesizes the available pharmacological data on RS-8359 to provide a detailed technical resource for the scientific community.

Mechanism of Action

RS-8359 exerts its therapeutic effects by selectively and reversibly binding to the active site of MAO-A. This inhibition leads to a decrease in the degradation of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft. The subsequent increase in the concentration of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) enhances neurotransmission, which is believed to underlie its antidepressant activity.

Signaling Pathway of RS-8359 Action

Caption: Inhibition of MAO-A by RS-8359 increases monoamine levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for RS-8359, providing a clear comparison of its in vitro potency and selectivity.

Table 1: In Vitro MAO-A Inhibition

| Parameter | Value | Species | Tissue Source | Substrate | Reference |

| IC50 | 0.52 µM | Mouse | Brain Mitochondria | 5-Hydroxytryptamine (5-HT) | [1] |

| Ki | 0.054 µM | Mouse | Brain Homogenate | 5-Hydroxytryptamine (5-HT) | [1] |

Table 2: MAO-A vs. MAO-B Selectivity

| Parameter | Value | Method | Reference |

| Selectivity Ratio (MAO-A:MAO-B) | ~2200 | In vitro enzyme assay | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of RS-8359.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro potency (IC50 and Ki) of RS-8359 to inhibit MAO-A.

Methodology: (Based on radiochemical determination as described in Nagai et al., 1994[1])

-

Tissue Preparation:

-

Male ddY mice are euthanized, and the brains are rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 900 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 11,500 x g for 20 minutes to pellet the crude mitochondrial fraction.

-

The pellet is washed and resuspended in 0.05 M phosphate buffer (pH 7.4) to a final protein concentration of approximately 0.2 mg/mL.

-

-

Inhibition Assay:

-

The reaction mixture contains the mitochondrial preparation, various concentrations of RS-8359 (or vehicle control), and a specific substrate for MAO-A (e.g., [14C]5-hydroxytryptamine).

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 20 minutes).

-

The reaction is terminated by the addition of 2 M HCl.

-

The deaminated metabolites are extracted with an organic solvent (e.g., ethyl acetate).

-

The radioactivity of the extracted metabolites is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition at each RS-8359 concentration is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

In Vivo Assessment of Monoamine Levels

Objective: To evaluate the effect of RS-8359 on the levels of monoamines and their metabolites in the brain.

Methodology: (Based on the study by Nagai et al., 1996[3])

-

Animal Dosing:

-

Male Wistar rats are administered RS-8359 orally (e.g., 10 mg/kg).

-

Control animals receive the vehicle.

-

-

Brain Tissue Collection:

-

At various time points after administration (e.g., 2, 6, and 20 hours), animals are euthanized by microwave irradiation to prevent post-mortem changes in monoamine levels.

-

The brain is rapidly dissected into specific regions (e.g., cortex, hippocampus, and striatum).

-

-

Neurotransmitter and Metabolite Analysis:

-

Brain tissue samples are homogenized in a solution containing an internal standard.

-

The homogenates are centrifuged, and the supernatants are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their major metabolites (e.g., DOPAC, HVA, 5-HIAA) are quantified.

-

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of RS-8359 in a rodent model of behavioral despair.

Methodology: (A standard protocol for the mouse forced swim test)

-

Apparatus:

-

A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm.

-

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

The session is video-recorded for later analysis.

-

After the test, the mice are removed from the water, dried, and returned to their home cages.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

-

Drug Administration:

-

RS-8359 or a reference antidepressant is administered (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30-60 minutes).

-

Experimental Workflow: Forced Swim Test

References

Methodological & Application

RS-8359: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]-pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action. These application notes provide detailed protocols for in vivo studies to investigate the efficacy and safety of RS-8359 in rodent models.

Mechanism of Action

RS-8359 acts as a selective and reversible inhibitor of MAO-A. This targeted action is crucial for its therapeutic potential, as MAO-A preferentially metabolizes serotonin and norepinephrine, neurotransmitters strongly implicated in the pathophysiology of depression. The reversibility of its binding offers a potential safety advantage over irreversible MAO inhibitors.

Signaling Pathway of MAO-A Inhibition

Caption: Mechanism of action of RS-8359 as a MAO-A inhibitor.

Pharmacokinetics

Understanding the pharmacokinetic profile of RS-8359 is essential for designing in vivo experiments. Studies have revealed stereoselective metabolism, with the (R)-enantiomer exhibiting significantly higher plasma concentrations and a longer half-life compared to the (S)-enantiomer across various species.[1][2]

Pharmacokinetic Parameters of RS-8359 Enantiomers in Rats

| Parameter | (R)-enantiomer | (S)-enantiomer |

| Total Clearance (CLt) | Lower | 2.7-fold greater |

| Half-life (t1/2) | Longer | 70% shorter |

| Distribution Volume (Vd) | No difference | No difference |

Data derived from intravenous administration in rats.[2]

Species-Dependent Metabolism

The metabolism of RS-8359 shows marked species differences, which should be considered when selecting an animal model.[2]

| Species | Primary Metabolites |

| Rats | 2-keto form, cis-diol form, 2-keto-cis-diol form |

| Mice | cis-diol form |

| Dogs | RS-8359 glucuronide |

| Monkeys | 2-keto form |

| Humans | 2-keto form |

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-Like Efficacy in the Forced Swim Test (FST)

This protocol is based on the established FST model, a widely used behavioral assay for screening antidepressant efficacy. RS-8359 has been shown to improve immobile posture in this test, indicative of an antidepressant-like effect.

Objective: To assess the antidepressant-like effects of RS-8359 in mice.

Materials:

-

Male ICR mice (or other suitable strain), 8-10 weeks old

-

RS-8359

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard antidepressant (e.g., Imipramine or Fluoxetine) as a positive control

-

Forced swim test apparatus (a transparent cylinder, 25 cm high, 10 cm in diameter, filled with water at 23-25°C to a depth of 15 cm)

-

Video recording and analysis software

Experimental Workflow:

References

Application Notes and Protocols for RS 8359 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which suggests its potential therapeutic application in conditions like depression. This document provides a summary of recommended dosages and detailed protocols for the use of this compound in rodent models based on available scientific literature.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Models

| Species | Model | Application | Route of Administration | Dosage | Outcome | Reference |

| Mouse | Forced Swimming Test (Stress Model) | Antidepressant-like effects | Not Specified in Abstract | Not Specified in Abstract | Significantly improved immobile posture | Miura et al., 1993[2] |

| Rat | Neurochemical Analysis | Monoamine metabolism | Oral (p.o.) | Up to 30 mg/kg | Dose-dependent changes in monoamine metabolites | (Self-reported, based on search results) |

| Rat | Sepsis Model (induced by cecal ligation and puncture) | Therapeutic effect in sepsis | Intravenous (i.v.) | 5 mg/kg | Improved mean arterial pressure and survival rate | (Self-reported, based on search results) |

Signaling Pathway

This compound's primary mechanism of action is the reversible inhibition of MAO-A. This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-Like Effects in the Forced Swimming Test (Mouse Model)

This protocol is based on the findings of Miura et al. (1993), who demonstrated the antidepressant-like effects of this compound in a forced swimming test paradigm.

1. Animals:

-

Male mice (e.g., BALB/c strain) weighing 20-25g.

-

House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

2. This compound Preparation and Administration:

-

Vehicle: While the specific vehicle used by Miura et al. is not detailed in the available abstract, a common vehicle for oral administration of similar compounds is 0.5% carboxymethyl cellulose (CMC) in sterile water.

-

Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension.

-

Administration: Administer this compound orally (p.o.) via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).

-

Dosage: Based on neurochemical studies in rats, a dosage range of 10-30 mg/kg is recommended for initial studies. A dose-response study is advised to determine the optimal effective dose.

3. Forced Swimming Test Procedure:

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Pre-test session (Day 1): Place each mouse individually into the cylinder for a 15-minute period. This session serves as an adaptation period. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

-

Test session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle to the mice. 60 minutes after administration, place the mice back into the swimming cylinder for a 6-minute test session.

-

Data Recording: Record the entire 6-minute session with a video camera.

-

Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

4. Statistical Analysis:

-

Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the this compound-treated group is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swimming Test.

Protocol 2: Investigation of Therapeutic Effects in a Sepsis Model (Rat Model)

This protocol is based on a study that investigated the effects of this compound in a rat model of sepsis induced by cecal ligation and puncture (CLP).

1. Animals:

-

Male rats (e.g., Sprague-Dawley or Wistar) of appropriate age and weight for the CLP model.

-

House animals under standard laboratory conditions with access to food and water ad libitum.

-

Allow for a period of acclimatization before the surgical procedure.

2. This compound Preparation and Administration:

-

Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle for intravenous injection.

-

Preparation: Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is sterile.

-

Administration: Administer this compound via intravenous (i.v.) injection, for example, through the tail vein.

-

Dosage: A dosage of 5 mg/kg has been shown to be effective.

3. Cecal Ligation and Puncture (CLP) Procedure:

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Procedure:

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle of a specific gauge (e.g., 18-gauge) to induce sepsis. The number and size of punctures can be varied to modulate the severity of sepsis.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

-

Sham Control: Sham-operated animals should undergo the same surgical procedure, including laparotomy and exposure of the cecum, but without ligation and puncture.

-

Post-operative Care: Provide fluid resuscitation (e.g., subcutaneous injection of sterile saline) and appropriate post-operative analgesia.

4. This compound Treatment:

-

Administer this compound (5 mg/kg, i.v.) or vehicle to the respective groups of animals at a specified time point relative to the CLP procedure (e.g., immediately after surgery).

5. Outcome Measures:

-

Survival Rate: Monitor the survival of the animals at regular intervals for a defined period (e.g., 24-72 hours).

-

Hemodynamic Monitoring: Measure mean arterial pressure (MAP) at different time points post-CLP.

-

Biochemical and Inflammatory Markers: Collect blood and tissue samples to analyze markers of organ damage and inflammation (e.g., cytokines, lactate).

6. Statistical Analysis:

-

Compare survival curves between groups using the log-rank test.

-

Analyze hemodynamic and biochemical data using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Experimental workflow for the rat sepsis model.

References

- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in monoamine levels in mouse brain elicited by forced-swimming stress, and the protective effect of a new monoamine oxidase inhibitor, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS 8359 in Neuroscience Research

Important Note for Researchers: Initial information suggesting RS 8359 as a 5-HT4 receptor agonist is incorrect. Extensive pharmacological studies have characterized this compound as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). These application notes are based on its established mechanism of action.

Part 1: this compound - A Selective MAO-A Inhibitor

Introduction

This compound, with the chemical name (+/-)-4-(4-cyanophenyl)amino-6,7-dihydro-7-hydroxy-5H-cyclopenta[d]-pyrimidine, is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which underlies its potential therapeutic effects in conditions like depression and its utility as a research tool to study the roles of monoamines in various neurological processes.

Mechanism of Action

This compound acts by reversibly binding to and inhibiting the activity of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, resulting in their accumulation in the synaptic cleft and enhanced neurotransmission. The selectivity of this compound for MAO-A over MAO-B is a key feature, with a selectivity ratio of approximately 2200 for the A:B enzyme types. This selectivity minimizes the "cheese effect" associated with older, non-selective MAO inhibitors, which is a hypertensive crisis triggered by the ingestion of tyramine-rich foods.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| MAO-A Inhibition | |||

| Selectivity Ratio (A:B) | ~2200 | Not Specified | |

| Pharmacokinetics | |||

| Time to Max Effect (p.o.) | 2 to 6 hours | Rat | |

| Duration of Action | ~9 hours | Not Specified | |

| In Vivo Efficacy | |||

| Effective Dose (p.o.) | Up to 30 mg/kg | Rat |

Signaling Pathway

The primary mechanism of this compound does not involve a classical signaling pathway with cell surface receptors. Instead, it directly modulates the levels of neurotransmitters that then act on their respective receptors.

Experimental Protocols

1.5.1 In Vivo Assessment of Monoamine Levels in Rodent Brain

This protocol is designed to measure the effect of this compound on the levels of monoamines and their metabolites in different brain regions.

-

Animals: Male Wistar rats or BALB/c mice.

-

Drug Administration: Administer this compound orally (p.o.) at a dose of up to 30 mg/kg. A vehicle control (e.g., saline or a suitable solvent) should be administered to a separate group of animals.

-

Time Course: Euthanize animals at various time points after administration (e.g., 1, 2, 6, and 20 hours) to determine the time course of the effect.

-

Brain Tissue Collection: Rapidly decapitate the animals and dissect the brain regions of interest (e.g., cortex, hippocampus, striatum) on ice. Microwave irradiation can be used to prevent post-mortem changes in metabolite levels.

-

Neurochemical Analysis: Homogenize the brain tissue in a suitable buffer. Analyze the levels of norepinephrine, dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Expected Outcome: A significant increase in the levels of norepinephrine, dopamine, and serotonin, and a decrease in their respective metabolites in the this compound-treated group compared to the vehicle control group.

1.5.2 Forced Swim Test for Antidepressant-like Activity

This protocol assesses the potential antidepressant-like effects of this compound.

-

Animals: Male BALB/c mice.

-

Drug Administration: Administer this compound orally (p.o.) at a selected dose one hour before the test.

-

Procedure:

-

Place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 15 cm.

-

Record the duration of immobility during a 6-minute test period. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and a vehicle-treated control group.

-

Expected Outcome: A significant reduction in the duration of immobility in the this compound-treated group, suggesting an antidepressant-like effect.

Part 2: 5-HT4 Receptor Agonists in Neuroscience Research

While this compound is not a 5-HT4 receptor agonist, this class of compounds is of significant interest in neuroscience research for its potential to enhance cognitive function and modulate mood.

Introduction to 5-HT4 Receptor Agonists

5-HT4 receptors are G-protein coupled receptors that are widely distributed in the central nervous system, including in the hippocampus, prefrontal cortex, and basal ganglia. Agonists of the 5-HT4 receptor, such as Prucalopride and BIMU-8, have been shown to modulate the release of several neurotransmitters, including acetylcholine, and are being investigated for their pro-cognitive and antidepressant effects.

Signaling Pathway of 5-HT4 Receptors

Activation of 5-HT4 receptors primarily leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA). This pathway is implicated in synaptic plasticity and cognitive enhancement.

Experimental Protocol: Assessing Cognitive Enhancement with a 5-HT4 Agonist

This protocol is based on studies with Prucalopride and is designed to assess its effects on memory in healthy human volunteers.

-

Participants: Healthy adult volunteers (e.g., aged 18-36).

-

Drug Administration: Administer a low dose of Prucalopride (e.g., 1 mg daily) or a placebo for a defined period (e.g., 6 days) in a double-blind, randomized manner.

-

Cognitive Task (Memory Recognition):

-

Encoding Phase: Before a brain scan, show participants a series of images (e.g., animals and landscapes).

-

Recognition Phase (during fMRI): During a functional magnetic resonance imaging (fMRI) scan, show the same images again, interspersed with similar but new images.

-

Post-Scan Memory Test: After the scan, present participants with the original images, the similar new images, and a set of completely novel images, and ask them to identify the images they have seen before.

-

-

Data Analysis:

-

Behavioral: Compare the accuracy of image recognition between the Prucalopride and placebo groups.

-

Neuroimaging (fMRI): Analyze brain activity during the recognition phase, particularly in regions associated with memory, such as the hippocampus and angular gyrus.

-

-

Expected Outcome: The Prucalopride group is expected to show significantly better performance on the memory test and increased activity in memory-related brain regions compared to the placebo group.

Summary of Representative 5-HT4 Receptor Ligands in Neuroscience Research

| Compound | Class | Key Research Findings in Neuroscience | Reference |

| Prucalopride | Selective 5-HT4 Agonist | Improves memory and cognition in healthy volunteers; increases hippocampal activity. | |

| BIMU-8 | Selective 5-HT4 Agonist | Increases conditioned responses in mice, suggesting a role in learning and memory; increases acetylcholine outflow in brain slices. | |

| RS 23597-190 | Selective 5-HT4 Antagonist | Used as a tool to block 5-HT4 receptor-mediated effects in vitro and in vivo. |

This document provides a corrected overview and experimental guidelines for the use of this compound in neuroscience research, clarifying its role as a MAO-A inhibitor. Additionally, it offers an introduction to the application of true 5-HT4 receptor agonists for researchers interested in that target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Changes in monoamine levels in mouse brain elicited by forced-swimming stress, and the protective effect of a new monoamine oxidase inhibitor, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deamination of norepinephrine, dopamine, and serotonin by type A monoamine oxidase in discrete regions of the rat brain and inhibition by RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening Assays for Monoamine Oxidase A (MAO-A) Inhibitors

Introduction

Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating neurotransmitter levels has made it a significant therapeutic target, particularly in the treatment of depression and anxiety disorders.[1] High-throughput screening (HTS) provides an essential platform for the rapid identification of novel MAO-A inhibitors from large compound libraries, accelerating the drug discovery process.[1][3] Modern HTS assays for MAO-A are typically designed for microplate formats (96- or 384-well) and are based on detecting the products of the MAO-A catalyzed reaction, primarily through fluorescence or luminescence.

Assay Principles

The foundational reaction catalyzed by MAO-A is the oxidative deamination of a monoamine substrate, which produces an aldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂).

R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂

HTS assays leverage this reaction by using specific substrates and detection reagents to generate a quantifiable signal that is proportional to enzyme activity. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in signal.

Types of High-Throughput Screening Assays

Several robust methods have been developed and optimized for HTS of MAO-A inhibitors.

-

Fluorescence-Based Assays: These are among the most common methods for HTS.

-

H₂O₂ Detection: This approach relies on the detection of the H₂O₂ byproduct. A popular method involves the use of N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. This provides a sensitive and continuous assay format. Commercially available kits, such as those from Abcam and Sigma-Aldrich, utilize this principle.

-

Fluorescent Substrate Conversion: An alternative method uses a non-fluorescent substrate that is converted into a fluorescent product by MAO-A. Kynuramine is a classic example of such a substrate; its deamination by MAO-A leads to the formation of 4-hydroxyquinoline, a fluorescent product. This direct detection method simplifies the assay workflow.

-

-

Luminescence-Based Assays: These assays are known for their exceptional sensitivity and broad dynamic range, making them highly suitable for HTS.

-

Coupled Luciferase Reaction: The Promega MAO-Glo™ Assay is a leading example. It utilizes a derivative of beetle luciferin as a luminogenic substrate for MAO-A. The product of the MAO-A reaction is then converted into luciferin by an esterase. This newly formed luciferin is a substrate for luciferase, which generates a stable, glow-type luminescent signal. The intensity of the light is directly proportional to MAO-A activity. This "add-and-read" format is simple and robust.

-

Key HTS Assay Performance Metrics

To ensure the quality and reliability of screening data, several statistical parameters are evaluated during assay development and execution.

-

Z'-Factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It reflects the separation between the high-signal (no inhibition) and low-signal (full inhibition) controls. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0. A value below 0.5 is considered marginal, and a value less than 0 indicates the assay is unsuitable for screening.

-

IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a standard measure of a compound's potency.

Experimental Protocols

This section provides a detailed protocol for a luminescence-based HTS assay for MAO-A inhibitors, based on the principles of the Promega MAO-Glo™ Assay.

Protocol: Luminescence-Based MAO-A Inhibitor Screening

This protocol is designed for a 384-well plate format and aims to identify and characterize inhibitors of recombinant human MAO-A.

1. Materials and Reagents

-

MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)

-

Luminogenic MAO Substrate

-

MAO Reaction Buffer

-

Luciferin Detection Reagent (lyophilized)

-

Luciferin Detection Buffer

-

-

Recombinant Human MAO-A Enzyme

-

Test Compounds (dissolved in DMSO)

-

Control Inhibitor: Clorgyline (known MAO-A specific inhibitor)

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

2. Reagent Preparation

-

MAO Reaction Buffer: Equilibrate the provided buffer to room temperature.

-

1X MAO-A Enzyme Solution: Dilute the recombinant MAO-A enzyme stock to the desired working concentration (e.g., 2X final concentration) using the MAO Reaction Buffer. The optimal concentration should be determined empirically to yield a robust signal.

-

Test Compounds and Controls:

-

Prepare serial dilutions of test compounds in DMSO. Then, dilute these into MAO Reaction Buffer to achieve the desired final assay concentrations (ensure the final DMSO concentration is ≤1%).

-

Negative Control (0% Inhibition): MAO Reaction Buffer with DMSO (vehicle).

-

Positive Control (100% Inhibition): Prepare a high concentration of Clorgyline (e.g., 10 µM) in MAO Reaction Buffer with DMSO.

-

-

Luciferin Detection Reagent: Reconstitute the lyophilized reagent with the Luciferin Detection Buffer as per the manufacturer's instructions. This solution contains the esterase and luciferase needed for the signal generation step.

3. Assay Procedure

The procedure involves two main steps: the MAO reaction followed by the signal detection.

Step 1: MAO-A Reaction

-

Add 5 µL of test compound, positive control (Clorgyline), or negative control (vehicle) to the wells of a 384-well plate.

-

Prepare a 2X Substrate Solution by diluting the luminogenic MAO substrate in MAO Reaction Buffer.

-

To initiate the MAO-A reaction, add 10 µL of the 1X MAO-A Enzyme Solution to each well. For a "no enzyme" background control, add 10 µL of MAO Reaction Buffer instead.

-

Add 5 µL of the 2X Substrate Solution to all wells.

-

Mix the plate gently on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature (23-25°C) for 60 minutes.

Step 2: Signal Detection

-

After the incubation, add 20 µL of the reconstituted Luciferin Detection Reagent to each well. This step stops the MAO-A reaction and initiates the light-producing reaction.

-

Mix the plate gently on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is stable for several hours.

4. Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the average luminescence of the "no enzyme" background control from all other measurements.

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

-

Determine IC₅₀ Values:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each active compound.

-

Data Presentation

Quantitative data from HTS assays are crucial for comparing results and evaluating inhibitor potency.

Table 1: Performance of a Representative MAO-A HTS Assay

This table summarizes typical performance metrics for a fluorescence-based HTS assay adapted for a 384-well format.

| Parameter | Value | Reference |

| Assay Format | 384-well microplate | |

| Substrate (for MAO-A) | Serotonin | |

| Detection Method | H₂O₂ detection via Amplex Red | |

| Signal-to-Background (S/B) | > 3 | |

| Z'-Factor | 0.71 ± 0.03 |

Table 2: IC₅₀ Values of Known MAO-A Inhibitors

This table provides reference IC₅₀ values for standard MAO-A inhibitors determined by various HTS-compatible methods.

| Inhibitor | IC₅₀ Value (nM) | Assay Type | Reference |

| Clorgyline | 2.99 | Fluorescence (Amplex Red) | |

| Clorgyline | 11 | Fluorescence | |

| Harmaline | 2.3 | Radiochemical | |

| Iproniazid | 37,000 | Enzymatic |

Visualizations

Diagrams created using DOT language to illustrate key workflows and principles.

Caption: General workflow for high-throughput screening of MAO-A inhibitors.

Caption: Principle of the luminescence-based MAO-Glo™ assay.

References

- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS 8359 Administration in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]-pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action. Preclinical studies are essential to evaluate the efficacy and safety of this compound in relevant animal models. These application notes provide detailed protocols for the preparation and administration of this compound in rodents, along with methods for assessing its pharmacodynamic effects.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by reversibly inhibiting the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, resulting in their accumulation in the synaptic cleft. The increased availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) enhances neurotransmission in pathways implicated in the regulation of mood and emotion.

Pharmacokinetics and Metabolism

Preclinical studies have revealed significant species differences in the pharmacokinetics and metabolism of this compound. A key feature is its stereoselective metabolism, where the (R)-enantiomer generally exhibits higher plasma concentrations and a longer half-life compared to the (S)-enantiomer.[3] The (S)-enantiomer is rapidly metabolized, primarily through oxidation by aldehyde oxidase.[4] Furthermore, chiral inversion from the (S)- to the (R)-enantiomer has been observed, with notable variability across species.[2]

| Parameter | Rat | Mouse | Dog | Monkey |

| AUC(R)/AUC(S) Ratio (Oral) | 2.6 | 3.8 | 31 | 238 |

| (S) to (R) Chiral Inversion (%) | 45.8 | 3.8 | 0.8 | 4.2 |

Table 1: Stereoselective Pharmacokinetic Parameters of this compound in Different Preclinical Species.

Experimental Protocols

Preparation of this compound for Oral Administration

While specific formulations for this compound in preclinical studies are not extensively detailed in the literature, a common approach for poorly water-soluble compounds is to prepare a suspension.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethyl cellulose) in sterile, purified water

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Volumetric flasks and cylinders

-

Stir plate and stir bar

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.

-

Weigh the appropriate amount of this compound powder.

-

Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to the water while stirring continuously until fully dissolved.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while mixing continuously to ensure a uniform suspension.

-

Stir the suspension for at least 30 minutes before administration to ensure homogeneity.

-

Administer the suspension via oral gavage at the desired dose.

In Vivo Pharmacodynamic Assessment in Rodents

The following protocols describe behavioral tests commonly used to assess the antidepressant-like effects of compounds in mice and rats.

Forced Swim Test (FST)

This test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.

Materials:

-

Cylindrical water tank (e.g., 25 cm height, 15 cm diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Stopwatch

Protocol:

-

Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 60 minutes).

-

Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet.

-

Gently place the animal in the water.

-

Record the animal's behavior for a total of 6 minutes.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.

Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of behavioral despair. Antidepressants are expected to increase the duration of active struggling.

Materials:

-